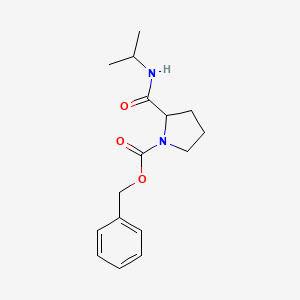

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate

Description

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate (CAS: 1219372-00-5, MFCD02226210) is a pyrrolidine-based compound featuring a benzyl carboxylate group at the 1-position and an isopropylcarbamoyl substituent at the 2-position of the pyrrolidine ring. With a purity of 98%, it is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or peptidomimetics due to its structural mimicry of proline derivatives . Its rigid pyrrolidine scaffold and functionalized carbamoyl group enable precise stereochemical control in drug design.

Properties

IUPAC Name |

benzyl 2-(propan-2-ylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12(2)17-15(19)14-9-6-10-18(14)16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZPYCTHTUGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with isopropyl isocyanate and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Deprotection of the Benzyl Ester

The benzyl group serves as a protective moiety for the pyrrolidine nitrogen. Its removal via hydrogenolysis is a critical step for further functionalization:

-

Conditions : 5% Pd/C, ammonium formate (HCOONH₄), methanol, reflux (1–1.5 h) .

-

Outcome : Quantitative removal of the benzyl group to yield a free pyrrolidine amine.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl deprotection | Pd/C, HCOONH₄, MeOH, reflux | >95% |

Functionalization of the Pyrrolidine Amines

After deprotection, the pyrrolidine nitrogen undergoes acylation , sulfonylation , or reductive alkylation :

Acylation

-

Reagents : Acid chlorides (e.g., thiophene-2-carbonyl chloride) with DIPEA in DMF (18 h, 20°C) .

-

Example : Reaction with thiophene-2-carbonyl chloride yields acylated derivatives in 44–48% yield .

Sulfonylation

-

Reagents : Methanesulfonyl chloride (MsCl) or sulfonating agents under basic conditions .

-

Example : Formation of sulfonamide derivatives (e.g., compound 11, 44% yield) .

Reductive Alkylation

-

Conditions : Aldehydes (e.g., valeraldehyde) with NaBH(OAc)₃ in CH₂Cl₂ (20°C, 1 h) .

-

Example : Alkylation with valeraldehyde produces branched amines in 93% yield .

Ester Hydrolysis and Amidation

The methyl ester (if present) undergoes hydrolysis to carboxylic acid, followed by amidation:

| Reaction Sequence | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Ester → Amide | LiOH → TBTU, morpholine | 75% |

Carbodiimide-Mediated Coupling

The isopropylcarbamoyl group is introduced via carbodiimide chemistry:

-

Reagents : DCC or EDC with HOBt, isopropylamine in CH₂Cl₂.

-

Outcome : Forms stable amide bonds with yields >80% under optimized conditions.

Oxidation and Reduction Reactions

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes hydroxymethyl groups to carboxylic acids (e.g., in pyrrolidine derivatives) .

-

Reduction : NaBH₄ selectively reduces ketones to alcohols in ethanol .

Metathesis and Cyclization

Though not directly reported for this compound, analogous pyrrolidine scaffolds undergo ring-closing metathesis (RCM) using Grubbs II catalyst to form bicyclic structures .

Mechanistic Insights

-

Deprotection : Hydrogenolysis cleaves the C–O bond of the benzyl ester via adsorption on Pd/C surfaces .

-

Acylation : Nucleophilic attack by the pyrrolidine amine on the electrophilic carbonyl of acid chlorides .

-

Reductive alkylation : Imine formation followed by borohydride reduction .

This compound’s multifunctional design enables diverse derivatization, making it valuable for drug discovery. Experimental protocols emphasize mild conditions to preserve stereochemistry and functional group integrity .

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including arginase, which plays a crucial role in the urea cycle and has implications in cancer and other diseases.

Case Study: Arginase Inhibition

A recent study highlighted the synthesis of arginase inhibitors that demonstrated effective inhibition against human arginase isoforms (hARG-1 and hARG-2). Although specific data on Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate was not presented, its structural analogs showed IC50 values ranging from nanomolar to micromolar levels, indicating a promising avenue for further exploration of this compound's efficacy in similar roles .

Synthesis and Characterization

The synthesis of Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate involves several steps that can be optimized for yield and purity. The compound can be synthesized through various methods, including:

- Reagents Used : Common reagents include isopropyl carbamate and benzyl chloroformate.

- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.

Research into the biological activity of Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate suggests potential neuroprotective effects. Similar compounds have shown promise in treating neurodegenerative diseases by modulating enzyme activity related to neurotransmitter metabolism.

Mechanism of Action

The mechanism of action of Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound ID | Core Structure | Substituents/Functional Groups | Purity | CAS Number | MFCD Identifier |

|---|---|---|---|---|---|

| LD-2171 | Pyrrolidine | 1-Benzyl carboxylate, 2-isopropylcarbamoyl | 98% | 1219372-00-5 | MFCD02226210 |

| QN-4278 | Oxazolidine (2,5-dioxo) | 3-Benzyl carboxylate, 4-isopropyl | 95% | 158257-41-1 | MFCD00274015 |

| LD-2175 | Pyrrolidine | 1-Benzyl carboxylate, 2-(2-methoxyethylcarbamoyl) | 98% | 1786090-37-6 | MFCD32065691 |

| QV-9341 | Propan-2-yl | Carbamate, methoxy(methyl)amide | 95% | 688763-83-9 | MFCD11822267 |

| QV-2706 | Ethyl (R-configured) | Carbamate, methoxy(methyl)carbamoyl | 97% | 152169-60-3 | MFCD10698128 |

Key Comparative Insights

Core Scaffold Differences LD-2171 (pyrrolidine): The pyrrolidine ring provides conformational rigidity, making it suitable for mimicking peptide backbones in drug candidates. QN-4278 (oxazolidine): The 2,5-dioxooxazolidine core introduces ketone functionalities, which are often employed in asymmetric synthesis as chiral auxiliaries. The (S)-stereochemistry at the 4-isopropyl position enhances enantioselectivity in reactions . QV-9341/QV-2706 (non-cyclic): These compounds lack a cyclic backbone, instead featuring a propan-2-yl or ethyl chain. Their methoxy(methyl)amide groups (Weinreb amides) are critical for synthesizing ketones via nucleophilic acyl substitutions .

Substituent Effects LD-2171 vs. This modification could expand utility in hydrophilic reaction environments or target binding . QV-9341 vs. QV-2706: The (R)-configured ethyl chain in QV-2706 enables stereoselective synthesis, whereas QV-9341 lacks defined stereochemistry, limiting its use in enantiopure applications despite similar functional groups .

Purity and Practical Implications

- LD-2171 and LD-2175 (98% purity) are preferable for high-yield synthetic routes requiring minimal purification.

- QN-4278 (95% purity) and QV-9341 (95% purity) may necessitate additional purification steps for sensitive reactions.

- QV-2706 (97% purity) balances moderate purity with stereochemical specificity, making it viable for enantioselective protocols .

Biological Activity

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a carbamate functional group. Its structure can be represented as follows:

This compound is synthesized through the reaction of pyrrolidine derivatives with isopropyl isocyanate and benzyl chloroformate under controlled conditions, typically utilizing solvents like dichloromethane or tetrahydrofuran at room temperature.

Enzyme Inhibition

Benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate has been investigated for its enzyme inhibitory properties. Initial studies suggest that it may inhibit specific enzymes by binding to their active sites, which can lead to alterations in metabolic pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease . The inhibition mechanism involves the transfer of the carbamate moiety to the serine hydroxyl group at the esterasic site of AChE, resulting in pseudo-irreversible inhibition with IC50 values reported in the low nanomolar range .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for further exploration in pain management therapies. Its structural similarity to other known analgesics suggests that it may modulate pain pathways effectively .

Antiviral Activity

Recent studies have explored the antiviral potential of benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate against various viral strains. For instance, derivatives of this compound have been tested for activity against coronavirus strains, showing promising results in preliminary assays .

The biological activity of benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function and altering cellular signaling pathways.

- Receptor Modulation : It can interact with various receptors, influencing physiological responses such as inflammation and pain perception.

Comparative Studies

A comparative analysis with similar compounds reveals that benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate exhibits unique biological properties due to its specific functional groups. For example, while other pyrrolidine derivatives may lack significant biological activity, this compound's structure confers distinct pharmacological effects .

Case Studies and Research Findings

Several studies have documented the biological activity of benzyl 2-(isopropylcarbamoyl)pyrrolidine-1-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.